Esculentin-1A is a member of the antimicrobial peptide family derived from amphibian skin, specifically isolated from the skin secretions of the Lithobates pipiens (formerly Rana pipiens), commonly known as the northern leopard frog. This peptide exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Esculentin-1A is classified as an antimicrobial peptide (AMP), characterized by its ability to disrupt microbial membranes, thus leading to cell lysis.
Esculentin-1A is sourced from the cutaneous secretions of frogs, which are known to produce a variety of bioactive compounds for defense against pathogens. The peptide belongs to a broader class of host defense peptides that play critical roles in innate immunity. Structurally, it consists of 46 amino acids and contains a unique C-terminal hepta-membered ring stabilized by a disulfide bridge, contributing to its amphipathic and helical conformation in membrane-mimicking environments .
The synthesis of Esculentin-1A and its derivatives typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography (HPLC) and characterization via mass spectrometry and circular dichroism spectroscopy to confirm secondary structure .
The use of 1,4-butanediol dimethacrylate cross-linked polystyrene supports facilitates the synthesis of longer-chain bioactive peptides. The incorporation of specific amino acids can enhance the antimicrobial efficacy and stability of the peptides against proteolytic degradation . For instance, modifications such as D-amino acid incorporation have been shown to increase resistance to enzymatic cleavage .
The molecular structure of Esculentin-1A features an amphipathic α-helical conformation when in contact with lipid membranes. This structural characteristic is crucial for its interaction with bacterial membranes, allowing it to insert and disrupt membrane integrity .
The peptide's sequence includes key residues that contribute to its charge and hydrophobicity, enhancing its interaction with negatively charged bacterial membranes. The net charge at physiological pH is typically +5, which facilitates electrostatic interactions with microbial cells .
Esculentin-1A primarily acts through mechanisms involving membrane disruption. Upon contact with bacterial cells, the peptide aggregates at the membrane surface, leading to pore formation and eventual lysis of the microbial cell .
Studies have shown that Esculentin-1A can rapidly kill Pseudomonas aeruginosa within minutes at low concentrations (0.5-1 μM), indicating its potent bactericidal activity . The mechanism involves binding to lipopolysaccharides on the bacterial surface, which triggers conformational changes in the peptide that facilitate membrane permeabilization .
The mechanism by which Esculentin-1A exerts its antimicrobial effects involves several steps:
Data indicate that Esculentin-1A can effectively target both planktonic and biofilm forms of bacteria, making it a promising candidate for therapeutic applications against resistant strains .
Esculentin-1A is characterized by its amphipathic nature, which is essential for its interaction with lipid membranes. It exhibits a helical structure in membrane-mimicking environments such as sodium dodecyl sulfate solutions.
The peptide has a relatively low molecular weight (~5 kDa) and is soluble in aqueous environments at physiological pH. Its stability can be influenced by factors such as temperature and ionic strength, with modifications enhancing resistance to proteolytic degradation .
Esculentin-1A has significant potential in scientific research and therapeutic applications due to its antimicrobial properties:
Esc(1-21) and its diastereomer exert rapid bactericidal activity against planktonic P. aeruginosa through membrane disruption. The peptides adopt an amphipathic α-helical structure upon binding to lipopolysaccharide (LPS), with Esc(1-21) showing stronger LPS affinity (dissociation constant ~4 μM) than Esc(1-21)-1c (~8-fold weaker) [9]. This structural rearrangement enables electrostatic interactions between cationic lysine residues and anionic bacterial membrane components, followed by hydrophobic insertion into the lipid bilayer.
Table 1: Bactericidal Kinetics of Esculentin-1A-Derived Peptides Against Planktonic P. aeruginosa
Peptide | Concentration (μM) | Time to 99% Killing | Membrane Permeabilization Onset | Key Structural Feature |
---|---|---|---|---|
Esc(1-21) | 4–16 | <5 minutes | Immediate (≤2 min) | Continuous amphipathic helix |
Esc(1-21)-1c | 2–8 | <5 minutes | Immediate (≤2 min) | Partial N-terminal helix |
Conventional Antibiotics | Variable | Hours | N/A | Target-specific |
Sytox Green uptake assays confirm immediate membrane permeabilization upon peptide exposure, with fluorescence intensifying within 2 minutes. This correlates with a >99% reduction in viable P. aeruginosa cells within 5 minutes at 4× MIC [4] [5]. The diastereomer Esc(1-21)-1c achieves comparable killing at lower concentrations, likely due to enhanced proteolytic stability from D-amino acids rather than superior membrane affinity [2] [9].
P. aeruginosa biofilms—encased in extracellular polymeric substances (EPS)—are highly resistant to conventional antibiotics. Esculentin-1A derivatives effectively disrupt preformed biofilms by penetrating the EPS and killing embedded cells. Esc(1-21)-1c demonstrates superior anti-biofilm activity, eradicating 85% of biofilm cells on soft contact lenses at 4 μM, compared to no significant reduction by conventional antibiotics at equivalent doses [2].
Table 2: Anti-Biofilm Activity of Esculentin-1A-Derived Peptides
Activity Metric | Esc(1-21) | Esc(1-21)-1c | Conventional Antibiotics |
---|---|---|---|
MBEC* (μM) | 16–32 | 4–16 | >128 |
Biofilm Viability Reduction | ≤70% | ≤85% | <20% |
EPS Disruption | Moderate | High | Minimal |
Virulence Gene Suppression | Yes (e.g., lasI) | Yes (e.g., lasI, rhII) | No |
*Minimum Biofilm Eradication Concentration
Beyond direct killing, sub-MIC concentrations suppress biofilm formation by downregulating quorum-sensing genes (lasI, rhlI) and motility-associated genes, reducing bacterial adhesion and EPS production [6] [8]. Scanning electron microscopy confirms disintegration of biofilm architecture after peptide treatment, revealing exposed bacterial cells [2] [5].
P. aeruginosa evades host defenses by invading bronchial epithelial cells—a critical reservoir in cystic fibrosis (CF) lung infections. Esc(1-21) and Esc(1-21)-1c penetrate human bronchial cells (expressing functional or ΔF508-CFTR) and kill internalized bacteria. Esc(1-21)-1c achieves 90% killing of intracellular P. aeruginosa within 1 hour at 15 μM, significantly outperforming the parent peptide [1].
Table 3: Intracellular Activity Against P. aeruginosa in Bronchial Cells
Parameter | Esc(1-21) | Esc(1-21)-1c | Tobramycin (Control) |
---|---|---|---|
Killing Efficiency (1 h) | ≤60% | 90% | ≤30% |
Effective Concentration | 15–30 μM | 15 μM | 10–100 μg/mL |
Elastase Resistance | Low | High | High |
Cell Migration Promotion | Moderate | High | None |
Confocal microscopy reveals distinct intracellular trafficking: Esc(1-21) localizes diffusely, while Esc(1-21)-1c accumulates in bacterial-containing vesicles. The diastereomer also resists degradation by P. aeruginosa and human neutrophil elastases—abundant in CF lungs—due to its D-amino acid substitutions [1]. Additionally, both peptides counteract LPS-induced inhibition of bronchial cell migration, accelerating wound healing in infected tissues [1].
Combining Esc-1A derivatives with conventional antibiotics enhances their efficacy against multidrug-resistant P. aeruginosa and reduces antibiotic resistance development.
Key Synergistic Interactions:
**Fractional Inhibitory Concentration Index (FICI): ≤0.5 = synergy; 0.5–1 = additivity; >1 = no interaction/antagonism.
Table 4: Synergistic Interactions of Esc(1-21)-1c with Antibiotics
Antibiotic | FICI | MIC Reduction (Antibiotic) | MIC Reduction (Peptide) | Mechanism |
---|---|---|---|---|
Aztreonam | 0.375 | 8-fold | 2-fold | Efflux pump downregulation |
Tetracycline | 0.375 | 8-fold | 4-fold | Efflux pump downregulation |
Erythromycin | 0.375 | 8-fold | 2-fold | Undefined |
Chloramphenicol | 0.25 | 8-fold | 8-fold | Undefined |
Ceftazidime | 0.625 | 8-fold | 2-fold | Undefined |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: